molecular formula C4H9Ge B123444 T-Butylgermane CAS No. 149540-54-5

T-Butylgermane

Cat. No.: B123444
CAS No.: 149540-54-5
M. Wt: 129.74 g/mol
InChI Key: IPQIHKLSQKMGNE-UHFFFAOYSA-N
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Description

T-Butylgermane, also known as terthis compound, is an organogermanium compound with the chemical formula C4H12Ge. It is a colorless liquid with a distinctive odor and is known for its low density and high reactivity. This compound is primarily used in the field of organic synthesis and semiconductor industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: T-Butylgermane can be synthesized through the reaction of germanium tetrachloride with tert-butyl lithium in an inert atmosphere. The reaction proceeds as follows:

GeCl4+C4H9LiC4H9GeH3+LiCl\text{GeCl}_4 + \text{C}_4\text{H}_9\text{Li} \rightarrow \text{C}_4\text{H}_9\text{GeH}_3 + \text{LiCl} GeCl4​+C4​H9​Li→C4​H9​GeH3​+LiCl

The product is then purified through distillation or other extraction methods to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced distillation techniques helps in the efficient separation and purification of the compound .

Chemical Reactions Analysis

Types of Reactions: T-Butylgermane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

T-Butylgermane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of T-Butylgermane involves its interaction with various molecular targets and pathways. In the semiconductor industry, it acts as a precursor for the deposition of germanium films through chemical vapor deposition processes. The compound decomposes at high temperatures to release germanium atoms, which then form a thin film on the substrate .

Comparison with Similar Compounds

Comparison: this compound is unique due to its tert-butyl group, which imparts distinct reactivity and stability compared to other organogermanium compounds. For instance, tetraethylgermanium and chlorotriethylgermane have different alkyl groups, leading to variations in their chemical behavior and applications. This compound’s ability to form highly crystalline germanium nanorods and nanowires at low temperatures sets it apart from its counterparts .

Properties

InChI

InChI=1S/C4H9Ge/c1-4(2,3)5/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQIHKLSQKMGNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Ge]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does t-butylgermane act as a precursor for ligands in organometallic synthesis?

A1: The research article highlights the use of this compound as a precursor for generating germylene ligands []. When tBuGeH3 is reacted with CpFe(CO)2SiMe3 under photolytic conditions, it undergoes dehydrogenative coupling, leading to the formation of germylene-bridged diiron complexes. This demonstrates the ability of this compound to act as a source of :GeHtBu fragments, which can then coordinate to metal centers, forming novel organometallic compounds.

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